4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid 4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738961
InChI: InChI=1S/C33H30N10O6/c44-31(45)25-7-1-22(2-8-25)13-41-19-28(34-37-41)16-40(17-29-20-42(38-35-29)14-23-3-9-26(10-4-23)32(46)47)18-30-21-43(39-36-30)15-24-5-11-27(12-6-24)33(48)49/h1-12,19-21H,13-18H2,(H,44,45)(H,46,47)(H,48,49)
SMILES: C1=CC(=CC=C1CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=C(C=C4)C(=O)O)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)O)C(=O)O
Molecular Formula: C33H30N10O6
Molecular Weight: 662.7 g/mol

4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid

CAS No.:

Cat. No.: VC13738961

Molecular Formula: C33H30N10O6

Molecular Weight: 662.7 g/mol

* For research use only. Not for human or veterinary use.

4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid -

Specification

Molecular Formula C33H30N10O6
Molecular Weight 662.7 g/mol
IUPAC Name 4-[[4-[[bis[[1-[(4-carboxyphenyl)methyl]triazol-4-yl]methyl]amino]methyl]triazol-1-yl]methyl]benzoic acid
Standard InChI InChI=1S/C33H30N10O6/c44-31(45)25-7-1-22(2-8-25)13-41-19-28(34-37-41)16-40(17-29-20-42(38-35-29)14-23-3-9-26(10-4-23)32(46)47)18-30-21-43(39-36-30)15-24-5-11-27(12-6-24)33(48)49/h1-12,19-21H,13-18H2,(H,44,45)(H,46,47)(H,48,49)
Standard InChI Key DCCGIRVIZKNLTQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=C(C=C4)C(=O)O)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=C(C=C4)C(=O)O)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)O)C(=O)O

Introduction

Key Features:

  • Triazole Rings: These heterocyclic structures are known for their stability and ability to participate in coordination chemistry.

  • Benzoic Acid Groups: These provide acidic functionality and potential for hydrogen bonding or metal coordination.

  • Nitrilotris Core: Acts as a scaffold linking the triazole and benzoic acid moieties.

Potential Applications

Given its structural features, this compound likely has applications in:

  • Coordination Chemistry: The triazole rings and benzoic acid groups make it a strong candidate for forming coordination complexes with metal ions.

  • Material Science: It could be used in constructing metal-organic frameworks (MOFs) or supramolecular assemblies due to its rigid and functionalized structure.

  • Catalysis: The compound may act as a ligand in catalytic systems.

  • Biological Applications: Triazole-containing compounds often exhibit antimicrobial, antifungal, or anticancer properties.

Synthesis

The synthesis of this compound would likely involve:

  • A click reaction (azide-alkyne cycloaddition) to form the 1H-1,2,3-triazole rings.

  • Functionalization of the triazoles with methylene linkers leading to benzoic acid derivatives.

  • Coupling these units to a nitrilotris(methylene) core under controlled conditions.

Research Implications

This compound's structure suggests potential for:

  • Designing new ligands for coordination complexes.

  • Exploring biological activity due to the presence of triazoles and carboxylic acids.

  • Developing advanced materials with specific electronic or structural properties.

Hypothetical Data Table

PropertyExpected Value/Behavior
Molecular FormulaC33H27N9O6
Functional GroupsTriazoles, Carboxylic Acids
SolubilitySoluble in DMSO, DMF; limited in water
ApplicationsMOFs, Catalysis, Biological Activity
StabilityStable under ambient conditions

If more information becomes available through additional sources or experimental studies on this compound, further details regarding its synthesis pathways, characterization methods (e.g., NMR, IR), and specific applications can be elaborated.

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